molecular formula C10H4ClF4N B2690807 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline CAS No. 1065093-19-7

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline

Cat. No.: B2690807
CAS No.: 1065093-19-7
M. Wt: 249.59
InChI Key: QCTOUQOFOSPPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline (CAS 1065093-19-7) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science research. With a molecular weight of 249.59 and the molecular formula C 10 H 4 ClF 4 N, this compound is characterized by multiple electron-withdrawing groups, making it a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and functional materials . In antimicrobial research, its core quinoline structure serves as a key pharmacophore. The mechanism of action for such derivatives often involves the destabilization of cell membranes; the trifluoromethyl group is known to bind with protons, which can lead to an increase in pH and subsequent disruption of the target cell's integrity . This makes it a valuable precursor in the development of new classes of antiseptics, disinfectants, and antimicrobial agents, as outlined in patents for aryl-quinoline derivatives . Furthermore, this compound is used in the study of cell-penetrating peptides, where its incorporation can enhance the osmotic swelling of endosomes and improve the overall cell penetration ability of these peptides . Beyond life sciences, this quinoline derivative finds application in materials science, particularly in the development of dye-sensitized solar cells (DSSCs). The nitrogen in the quinoline ring can act as a ligand, binding to metal centers to form complex dyes. The chloro substituent at the 4-position is a critical reactive site, allowing for further functionalization to create bidentate ligands used in sensitizers for solar cells and in the development of sensors . The compound is typically supplied as a solid and should be stored sealed in a dry environment, at 2-8°C . Safety Note: This product is classified with the signal word "Warning" and may pose hazards such as acute toxicity (H302) and skin/eye irritation (H315, H319). Appropriate precautionary measures should be taken . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-8-fluoro-6-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-1-2-16-9-6(7)3-5(4-8(9)12)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTOUQOFOSPPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with fluorinated reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds under mild conditions and yields the desired quinoline derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The fluorine atoms and the trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, exhibit antimicrobial properties. A study demonstrated that modifications at the 6 and 8 positions of the quinoline ring enhance activity against various bacterial strains. The presence of fluorine atoms is believed to improve lipophilicity and membrane permeability, facilitating better interaction with microbial targets .

Anticancer Properties

Quinoline derivatives have been explored for their potential anticancer activity. The compound has been investigated for its ability to inhibit cancer cell proliferation. A study highlighted that certain substitutions in the quinoline structure could lead to significant cytotoxic effects against cancer cell lines, suggesting a pathway for developing novel anticancer agents .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various bioactive compounds. Its reactivity allows for further functionalization, leading to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of 4-substituted phenyl derivatives, which have shown promising biological activities .

Fluorination Reactions

The trifluoromethyl group attached to the quinoline ring enhances its reactivity in fluorination reactions. This property is exploited in developing fluorinated compounds with improved pharmacokinetic profiles. Researchers have reported successful synthesis methods that utilize this compound as a starting material for creating more complex fluorinated structures .

Case Study 1: Antimicrobial Screening

In a recent study published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives, including this compound. The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to enhanced antibacterial efficacy, with some derivatives showing activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity Evaluation

Another study focused on evaluating the anticancer potential of various quinoline derivatives, including the target compound. The researchers performed cytotoxicity assays on multiple cancer cell lines and found that certain derivatives exhibited significant growth inhibition. The study concluded that further exploration into these compounds could yield valuable insights for cancer therapy development .

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with the enzyme’s catalytic mechanism .

Comparison with Similar Compounds

Structural Variations and Substituent Positioning

Key analogs differ in substituent positions and functional groups (Table 1):

Compound Name CAS RN Substituent Positions Key Features Applications References
4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline Not provided 4-Cl, 8-F, 6-CF3 Balanced lipophilicity; potential for dual electronic effects Drug intermediates, agrochemicals
4-Chloro-6-(trifluoromethyl)quinoline 49713-56-6 4-Cl, 6-CF3 Lacks 8-F; reduced steric hindrance Synthetic intermediates
4-Chloro-8-(trifluoromethyl)quinoline 23779-97-7 4-Cl, 8-CF3 CF3 at 8-position; increased steric bulk Crop protection agents
8-Chloro-6-fluoroquinoline 22319-88-6 8-Cl, 6-F Reversed halogen positions; no CF3 group Antibacterial research
6-Chloro-8-fluoroquinoline 52200-53-0 6-Cl, 8-F Halogen positions swapped; lacks CF3 Photodynamic therapy (PDT) candidates
3,4-Dichloro-8-(trifluoromethyl)quinoline 1204810-08-1 3-Cl, 4-Cl, 8-CF3 Additional Cl at 3; high halogen density Enzyme inhibition studies

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group at position 6 in the target compound enhances lipophilicity compared to analogs with CF3 at position 8 (e.g., 4-Chloro-8-(trifluoromethyl)quinoline) due to reduced steric shielding .

Biological Activity

4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential applications in medicinal chemistry, particularly as antimicrobial, antitumor, and anti-inflammatory agents. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C10H4ClF4N\text{Chemical Formula }C_{10}H_{4}ClF_{4}N

This compound features a quinoline backbone with specific substitutions that enhance its biological activity. The trifluoromethyl group is particularly significant as it often improves the lipophilicity and metabolic stability of drug candidates.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : Quinoline derivatives have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, similar compounds have been reported to inhibit topoisomerases, which are essential for DNA replication and transcription .
  • Antimicrobial Activity : The compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It has demonstrated effectiveness against multidrug-resistant strains, including Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Pathogen/Cell Line MIC (μg/mL) Reference
AntibacterialClostridium difficile1.0
AntitumorVarious cancer cell lines5.0 - 20.0
Enzyme InhibitionTopoisomerase IIC50 = 15 μM
Anti-inflammatoryRAW264.7 macrophagesIC50 = 12 μM

Antibacterial Efficacy

A study conducted on the antibacterial properties of quinoline derivatives highlighted the effectiveness of this compound against C. difficile. In vivo experiments demonstrated that treatment with this compound significantly reduced bacterial load and improved survival rates in infected mice .

Antitumor Activity

Research exploring the antitumor effects of quinoline derivatives indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-8-fluoro-6-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, as demonstrated for analogous quinoline derivatives (e.g., Pd(PPh₃)₄ catalyst in DMF/K₂CO₃ at 80–90°C for 48 hours) . Optimization includes:

  • Temperature control : Lower temperatures (e.g., 60–80°C) reduce side reactions in halogenation steps.
  • Catalyst loading : 5% Pd catalyst with excess boronic acid (1.2 equiv.) improves coupling efficiency .
  • Purity enhancement : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, achieving >97% purity (GC/HPLC) .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl groups (¹³C: ~120–125 ppm, quartet splitting) .
  • X-ray crystallography : Resolves substituent positions (e.g., Cl at C4, CF₃ at C6) via unit cell parameters and hydrogen-bonding interactions (e.g., N–H⋯N distances ~2.68 Å) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₀H₅ClF₄N requires 268.0123) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., bromomethyl derivatives) .
  • Waste disposal : Segregate halogenated waste (e.g., chloroform extracts) for incineration by licensed facilities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Model electron-deficient sites (e.g., C4-Cl substitution enhances electrophilicity at C2/C8) to predict regioselectivity in Pd-catalyzed couplings .
  • Docking studies : Simulate interactions with catalytic intermediates (e.g., Pd(0)-π complex stabilization by CF₃ groups) .
  • Solvent effects : COSMO-RS models optimize solvent polarity (e.g., DMF vs. THF) for transition-state stabilization .

Q. What strategies resolve contradictions in structural data between XRD and NMR for fluorinated quinolines?

Methodological Answer:

  • Dynamic NMR : Detect fluxional behavior (e.g., trifluoromethyl group disorder in XRD) by variable-temperature ¹⁹F NMR .
  • Hirshfeld surface analysis : Compare XRD-derived intermolecular contacts (e.g., C–F⋯π interactions) with NOESY correlations .
  • Synchrotron XRD : Enhance resolution for disordered regions (e.g., refine occupancy factors for CF₃ rotamers) .

Q. How does the substitution pattern affect the compound’s biological activity, and how can structure-activity relationship (SAR) studies be designed?

Methodological Answer:

  • Bioisosteric replacement : Replace Cl at C4 with Br or CF₃ to modulate lipophilicity (logP) and test antimicrobial activity .
  • Pharmacophore mapping : Align analogs (e.g., 8-fluoro vs. 6-fluoro derivatives) to identify critical H-bond acceptors (e.g., quinoline N) .
  • In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization to quantify IC₅₀ shifts .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?

Methodological Answer:

  • Solvent screening : Use vapor diffusion (e.g., ethanol/water 1:1) to slow nucleation and reduce twinning .
  • Additive effects : Introduce perchlorate counterions to stabilize cationic quinolinium species via H-bonding .
  • Temperature gradients : Gradual cooling (0.5°C/hour) minimizes defects in π-stacked crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.